Himgaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

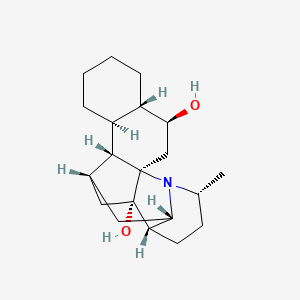

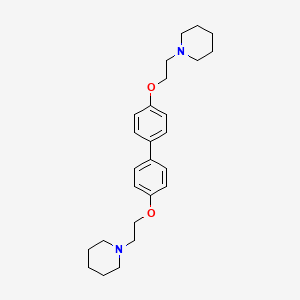

Himgaline is a neuroactive metabolite found in the bark of Galbulimima belgraveana trees . It is part of a class of compounds known as Galbulimima (GB) alkaloids, which are classified by the connectivity between piperidine and decalin domains . Different connectivity and substitution patterns confer diverse and profound biological effects in mammals .

Synthesis Analysis

The synthesis of this compound has been achieved through cross-coupling high fraction aromatic building blocks (high Fsp2) followed by complete, stereoselective reduction to high fraction sp3 products (high Fsp3) . This approach has reduced the synthetic burden of this compound to nearly one-third of the prior best (7 to 9 versus 19 to 31 steps) .

Molecular Structure Analysis

The molecular structure of this compound is complex, with elaborate bond networks and dense stereochemistry . Previous syntheses have relied on iterative, stepwise installation of multiple methine stereocenters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cross-coupling and complete reduction . The cross-coupling involves high fraction aromatic building blocks, followed by a complete, stereoselective reduction to high fraction sp3 products .

科学的研究の応用

Structure Elucidation : The structure of Himgaline was first proposed in 1967 based on chemical and spectroscopic characterization, confirmed through partial syntheses of this compound derivatives (Mander, Prager, Rasmussen, & Ritchie, 1967).

Total Synthesis : The first total synthesis of (-)-Himgaline was achieved in 2006, highlighting a significant advancement in synthetic chemistry. This process involved a decarboxylative aza-Michael reaction and sodium triacetoxyborohydride reduction (Shah, Chackalamannil, Ganguly, Chelliah, Kolotuchin, Buevich, & McPhail, 2006).

Stereoselective Synthesis : A study in 2007 described the stereoselective synthesis of (+)-Himgaline, emphasizing the importance of diastereoselective bond constructions in organic chemistry (Evans & Adams, 2007).

X-Ray Crystallography : In 2006, the X-ray crystal structures of several Galbulimima alkaloids, including this compound, were determined. This allowed the establishment of their absolute configurations (Willis, O’Connor, Taylor, & Mander, 2006).

Concise Syntheses Approaches : A 2022 study introduced a more efficient synthetic route for this compound and related alkaloids, reducing the synthetic burden significantly (Landwehr, Baker, Oguma, Burdge, Kawajiri, & Shenvi, 2022).

Insights into Synthesis and Reactivity : Research in 2012 provided a full account of the total synthesis of the Galbulimima alkaloids, including this compound, offering new insights into intramolecular cyclizations, crucial for complex organic synthesis (Evans, Adams, & Kwan, 2012).

将来の方向性

作用機序

Himgaline is a neuroactive metabolite found in the bark of Galbulimima belgraveana trees . Its complex structure and profound biological effects have attracted substantial interest from the scientific community . This article provides a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are yet to be fully defined. It is known that other alkaloids from the same family, such as himbacine, antagonize muscarinic receptors m1 to m5 . These receptors are rhodopsin-like G protein-coupled receptors, subfamily A18 .

Mode of Action

The exact mode of action of this compound is still under investigation. Given its structural similarity to himbacine, it is plausible that this compound might interact with its targets in a similar manner. It is suggested that this compound, like other class iii alkaloids, exhibits antispasmodic properties .

Pharmacokinetics

The synthetic burden of this compound has been decreased to nearly one-third of the prior best by cross-coupling high fraction aromatic building blocks followed by complete, stereoselective reduction . This advancement should facilitate further studies on the pharmacokinetics of this compound.

Result of Action

It is known that class iii alkaloids such as this compound exhibit antispasmodic properties

Action Environment

It is known that environmental factors can significantly impact the health outcomes and overall wellbeing of individuals and communities . These factors include physical environment (housing quality, air quality, water quality, noise pollution, green spaces), social environment (community support, social inequality, educational opportunities, crime and safety), economic environment (employment status, poverty, access to services), cultural environment (cultural beliefs and practices, language barriers, discrimination), and technological environment (healthcare technology)

生化学分析

Biochemical Properties

Himgaline interacts with various biomolecules in biochemical reactions. It has been found to antagonize muscarinic receptors M1 to M5, which are rhodopsin-like G protein-coupled receptors . This interaction suggests that this compound may play a role in modulating neurotransmission in the nervous system.

Cellular Effects

The effects of this compound on cells are largely unexplored due to the complexity of its structure and the difficulty in synthesizing it . It is known that this compound has profound biological effects in mammals

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that different classes of GB alkaloids, to which this compound belongs, can cause diverse physiological effects in mammals

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its interaction with muscarinic receptors , it is likely that this compound is involved in neurotransmitter metabolism

特性

IUPAC Name |

(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12-,13+,14+,15+,16+,17+,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKXKKZYQAPZDW-TZKYPUSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@@]2(C[C@@H](C3)[C@@H]4[C@H]6CCCC[C@@H]6[C@H](C5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Himgaline?

A1: this compound is a naturally occurring alkaloid isolated from the bark of the rainforest tree Galbulimima belgraveana. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound possesses a complex hexacyclic structure, characterized by a trans-decalin system and several stereocenters. The absolute stereochemistry of this compound, along with other Galbulimima alkaloids, was established through X-ray crystallography. [, ]

Q3: What is the relationship between this compound and GB13?

A4: this compound and GB13 are structurally related Galbulimima alkaloids. GB13 can be converted into this compound through a two-step process involving cyclization and reduction. [, , ] The stereochemistry of (-)-GB13 was revised to 2S based on synthetic studies. []

Q4: What are the key reactions involved in the total synthesis of this compound?

A4: Several important reactions are employed in this compound synthesis, including:

- Decarboxylative aza-Michael reaction: This reaction is crucial for constructing the core structure of GB13, a precursor to this compound. []

- Intramolecular Diels-Alder reaction: This reaction efficiently forms the trans-decalin AB-ring system found in this compound. [, , ]

- Intramolecular Michael addition: This reaction assists in building the complex ring system of this compound. [, ]

- Intramolecular enamine aldol addition: This reaction is essential for introducing stereocenters in the this compound structure. [, ]

- Nickel-catalyzed photoredox cross-coupling: This reaction facilitates the coupling of high fraction aromatic building blocks, streamlining the synthesis. []

- Stereoselective reduction: This step transforms the assembled flat aromatic structures into the final, stereochemically complex this compound molecule. []

Q5: What is known about the biosynthesis of this compound?

A6: While the complete biosynthetic pathway of this compound is not fully elucidated, it is proposed to share similarities with the biosynthesis of other Galbulimima alkaloids. This likely involves a series of enzymatic transformations starting from simple precursors. [, ]

Q6: Has the biological activity of this compound been investigated?

A7: While this compound is a known constituent of Galbulimima belgraveana bark extracts, its specific biological activity remains largely unexplored. Research has primarily focused on its structural elucidation and chemical synthesis. [, , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)

![13-Oxabicyclo[8.2.1]trideca-1(12),10-diene](/img/structure/B579205.png)

![2-[4-Chloro-2-[[1-hydroxy-6-[[hydroxy-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]methylidene]amino]-3-sulfonaphthalen-2-yl]diazenyl]phenoxy]acetic acid](/img/structure/B579209.png)

![5-oxo-5H-[1,2]dithiole-3-carboxylic acid amide](/img/structure/B579211.png)

![Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]](/img/structure/B579212.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)